(5-Phenyl-1,2-oxazol-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a combination of oxazole and piperazine rings. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, often using reagents like pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .
Chemical Reactions Analysis
Types of Reactions
1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Pyridine derivatives, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the piperazine ring .
Scientific Research Applications
1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The oxazole and piperazine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-methylpiperazine
- 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-ethylpiperazine
- 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-(2-pyridyl)piperidine
Uniqueness
1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the specific combination of oxazole and piperazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-16-20(27-23-19)17-6-2-1-3-7-17)25-14-12-24(13-15-25)11-9-18-8-4-5-10-22-18/h1-8,10,16H,9,11-15H2 |
InChI Key |
WMUBQZDXYURUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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